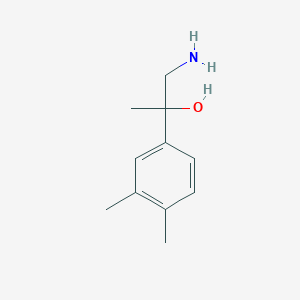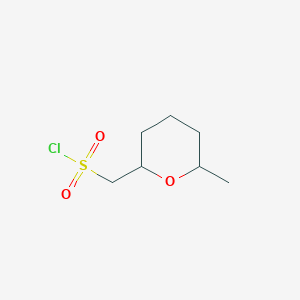
(6-Methyloxan-2-yl)methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Methyloxan-2-yl)methanesulfonyl chloride is an organic compound with the molecular formula C7H13ClO3S It is a derivative of oxane (tetrahydropyran) and features a methanesulfonyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methyloxan-2-yl)methanesulfonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with 6-methyloxan-2-ol, which is commercially available or can be prepared from 6-methyl-2-hexanol through cyclization.
Sulfonylation: The hydroxyl group of 6-methyloxan-2-ol is converted to a methanesulfonyl chloride group using methanesulfonyl chloride (CH3SO2Cl) in the presence of a base such as triethylamine (Et3N). The reaction is typically carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but with optimizations for large-scale synthesis. Continuous flow reactors and automated systems may be employed to ensure consistent quality and yield. The use of safer and more efficient reagents and solvents is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(6-Methyloxan-2-yl)methanesulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and other derivatives.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidative conditions can convert the sulfonyl chloride group to sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like acetonitrile (CH3CN) or dimethylformamide (DMF).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Major Products
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonic Acids: Formed under oxidative conditions.
Scientific Research Applications
Chemistry
In organic synthesis, (6-Methyloxan-2-yl)methanesulfonyl chloride is used as a sulfonylating agent to introduce the methanesulfonyl group into various substrates. This modification can enhance the reactivity and stability of the resulting compounds.
Biology and Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as enzyme inhibitors, particularly targeting sulfonamide-sensitive enzymes. These derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties.
Industry
In the materials science industry, this compound is used in the synthesis of specialty polymers and resins
Mechanism of Action
The mechanism by which (6-Methyloxan-2-yl)methanesulfonyl chloride exerts its effects is primarily through the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl chloride group reacts with nucleophiles such as amines, thiols, and hydroxyl groups, leading to the formation of stable sulfonamide, sulfonate, or sulfonic acid derivatives. These modifications can alter the biological activity of the target molecules, leading to various therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Chloride (CH3SO2Cl): A simpler sulfonyl chloride used in similar reactions but lacks the oxane ring structure.
(4-Methyloxan-2-yl)methanesulfonyl Chloride: A structural isomer with the methyl group at a different position on the oxane ring.
Tosyl Chloride (p-Toluenesulfonyl Chloride): Another sulfonyl chloride with a toluene ring instead of an oxane ring.
Uniqueness
(6-Methyloxan-2-yl)methanesulfonyl chloride is unique due to the presence of the oxane ring, which can impart different steric and electronic properties compared to other sulfonyl chlorides. This uniqueness can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable tool in synthetic chemistry.
Properties
Molecular Formula |
C7H13ClO3S |
|---|---|
Molecular Weight |
212.70 g/mol |
IUPAC Name |
(6-methyloxan-2-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C7H13ClO3S/c1-6-3-2-4-7(11-6)5-12(8,9)10/h6-7H,2-5H2,1H3 |
InChI Key |
XFTNCRHZKGENJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(O1)CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



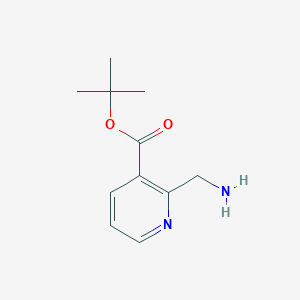
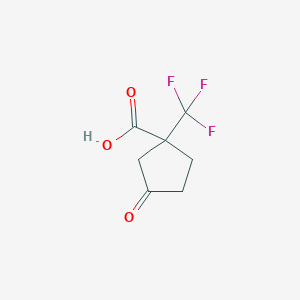

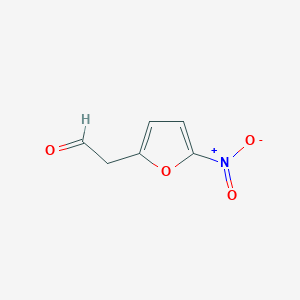
![1-[1-(3-Fluoro-5-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13518316.png)
![(1-Methyl-2-oxabicyclo[3.1.1]heptan-5-yl)methanamine](/img/structure/B13518322.png)
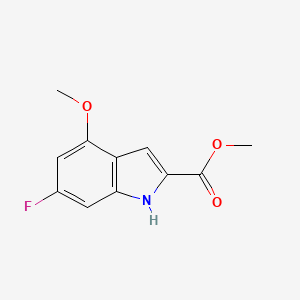
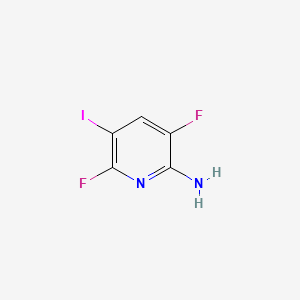
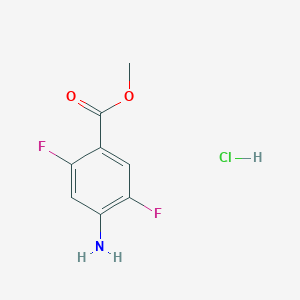
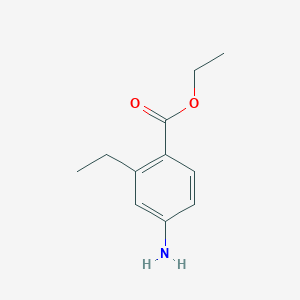
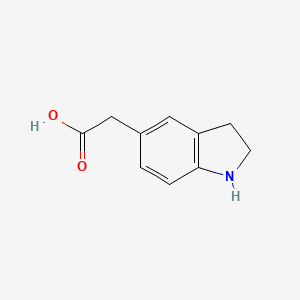
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide hydrochloride](/img/structure/B13518367.png)
